Cas no 858131-80-3 (Isopropyl 4-hydroxy-3,5-dimethoxybenzoate)

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Isopropyl 4-hydroxy-3,5-dimethoxybenzoate
- propan-2-yl 4-hydroxy-3,5-dimethoxybenzoate
- KM2365
- 6831AJ
- TRA0058701
- Isopropyl4-Hydroxy-3,5-dimethoxybenzoate
- SY018779
-
- MDL: MFCD21641333
- Inchi: 1S/C12H16O5/c1-7(2)17-12(14)8-5-9(15-3)11(13)10(6-8)16-4/h5-7,13H,1-4H3
- SMILES: O(C(C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])O[H])OC([H])([H])[H])=O)C([H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 240.10000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 239
- XLogP3: 2.2
- Topological Polar Surface Area: 65
Experimental Properties
- PSA: 64.99000
- LogP: 1.97460
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate Security Information
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I15380-1g |
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate |
858131-80-3 | 95% | 1g |
¥3879.0 | 2023-09-07 | |
Alichem | A019098320-250mg |
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate |
858131-80-3 | 95% | 250mg |
$215.82 | 2023-08-31 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY018779-0.1g |
Isopropyl 4-Hydroxy-3,5-dimethoxybenzoate |
858131-80-3 | >95% | 0.1g |
¥713.00 | 2024-07-10 | |
abcr | AB451502-1g |
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate; . |
858131-80-3 | 1g |
€517.20 | 2024-04-15 | ||
abcr | AB451502-250mg |
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate; . |
858131-80-3 | 250mg |
€205.20 | 2024-04-15 | ||
A2B Chem LLC | AB74928-50mg |
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate |
858131-80-3 | 95% | 50mg |
$268.00 | 2024-04-19 | |
eNovation Chemicals LLC | D781510-1g |
Isopropyl 4-Hydroxy-3,5-dimethoxybenzoate |
858131-80-3 | >95% | 1g |
$320 | 2025-02-20 | |
eNovation Chemicals LLC | D781510-0.1g |
Isopropyl 4-Hydroxy-3,5-dimethoxybenzoate |
858131-80-3 | >95% | 0.1g |
$120 | 2024-07-20 | |
eNovation Chemicals LLC | D781510-0.25g |
Isopropyl 4-Hydroxy-3,5-dimethoxybenzoate |
858131-80-3 | >95% | 0.25g |
$100 | 2025-02-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY018779-1g |
Isopropyl 4-Hydroxy-3,5-dimethoxybenzoate |
858131-80-3 | >95% | 1g |
¥2582.23 | 2024-07-10 |
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate Related Literature
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on Isopropyl 4-hydroxy-3,5-dimethoxybenzoate
Isopropyl 4-Hydroxy-3,5-Dimethoxybenzoate: A Comprehensive Overview
Isopropyl 4-hydroxy-3,5-dimethoxybenzoate (CAS No. 858131-80-3) is a versatile organic compound with a unique structure that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its benzoate ester functional group, which is derived from the reaction of 4-hydroxy-3,5-dimethoxybenzoic acid with isopropyl alcohol. The presence of hydroxyl and methoxy groups on the aromatic ring imparts distinctive chemical and biological properties to this compound.
Recent studies have highlighted the potential of isopropyl 4-hydroxy-3,5-dimethoxybenzoate in the field of pharmacology. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and antioxidant agents. The compound's ability to scavenge free radicals has been extensively studied, making it a promising candidate for applications in skincare products and dietary supplements.
The synthesis of isopropyl 4-hydroxy-3,5-dimethoxybenzoate involves a multi-step process that begins with the preparation of the corresponding benzoic acid derivative. This is followed by esterification using isopropyl alcohol under controlled conditions to yield the final product. The reaction conditions, such as temperature and catalyst selection, play a crucial role in determining the yield and purity of the compound.
From a structural perspective, isopropyl 4-hydroxy-3,5-dimethoxybenzoate exhibits a high degree of symmetry due to the symmetric placement of methoxy groups on the aromatic ring. This symmetry contributes to its stability and reactivity under various chemical transformations. The compound's solubility properties have also been investigated, revealing its ability to dissolve in both polar and non-polar solvents, which enhances its utility in diverse chemical processes.
In terms of biological activity, isopropyl 4-hydroxy-3,5-dimethoxybenzoate has shown potential as an antimicrobial agent. Studies conducted in vitro have demonstrated its effectiveness against a range of bacterial and fungal strains. These findings suggest that the compound could be utilized in the development of natural preservatives for food and cosmetic products.
The environmental impact of isopropyl 4-hydroxy-3,5-dimethoxybenzoate has also been a topic of interest among researchers. Assessments of its biodegradability indicate that it undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. This characteristic makes it an eco-friendly alternative to traditional synthetic compounds in various industrial applications.
Furthermore, advancements in analytical techniques have enabled precise characterization of isopropyl 4-hydroxy-3,5-dimethoxybenzoate at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided valuable insights into its molecular structure and stability under different conditions.
In conclusion, isopropyl 4-hydroxy-3,5-dimethoxybenzoate (CAS No. 858131-80-3) stands out as a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties, coupled with recent research findings, underscore its importance in advancing scientific knowledge and industrial innovation.
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